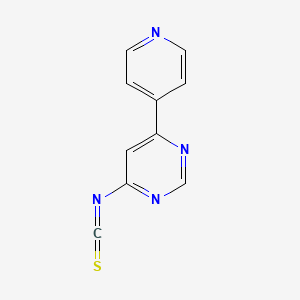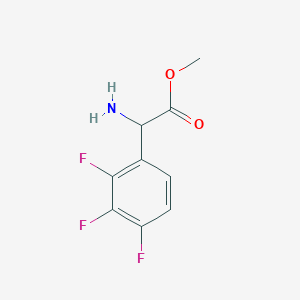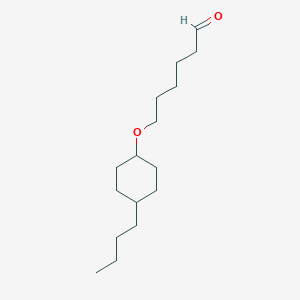
6-(4-Butylcyclohexyloxy)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Butylcyclohexyloxy)hexanal is an organic compound with the molecular formula C16H30O2 It is a derivative of hexanal, featuring a butylcyclohexyloxy group attached to the sixth carbon of the hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Butylcyclohexyloxy)hexanal typically involves the reaction of hexanal with 4-butylcyclohexanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The process may involve:
Esterification: Hexanal reacts with 4-butylcyclohexanol in the presence of an acid catalyst.
Etherification: The intermediate product undergoes etherification to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Butylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The butylcyclohexyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-(4-Butylcyclohexyloxy)hexanoic acid.
Reduction: 6-(4-Butylcyclohexyloxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Butylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Butylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butylcyclohexyloxy group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Hexanal: A simpler aldehyde without the butylcyclohexyloxy group.
4-Butylcyclohexanol: The alcohol precursor used in the synthesis of 6-(4-Butylcyclohexyloxy)hexanal.
6-(4-Butylcyclohexyloxy)hexanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a bulky butylcyclohexyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
6-(4-butylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C16H30O2/c1-2-3-8-15-9-11-16(12-10-15)18-14-7-5-4-6-13-17/h13,15-16H,2-12,14H2,1H3 |
InChI Key |
MLBCZGWTGOWABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)OCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


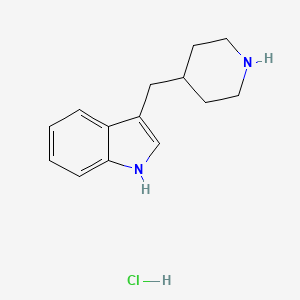
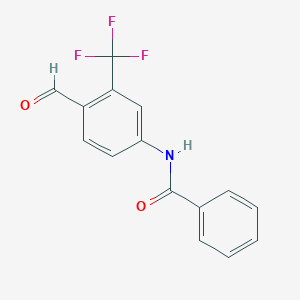
![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
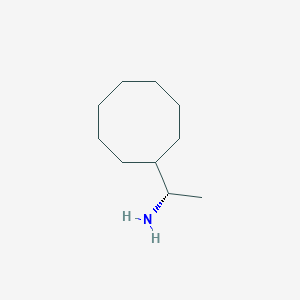
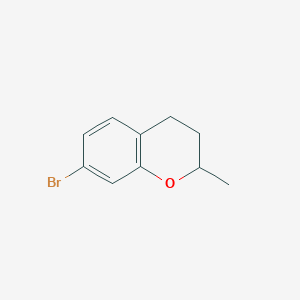
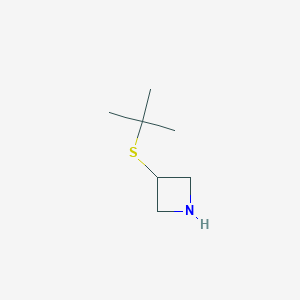
![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
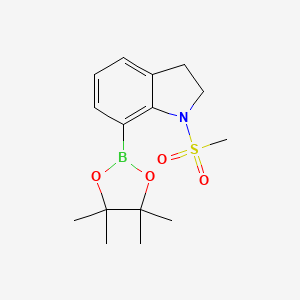
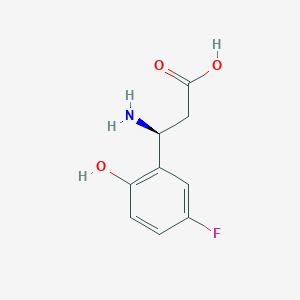
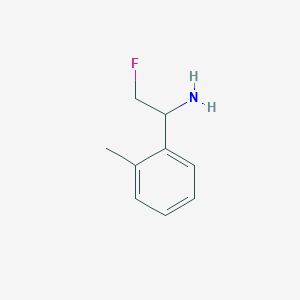
![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)

